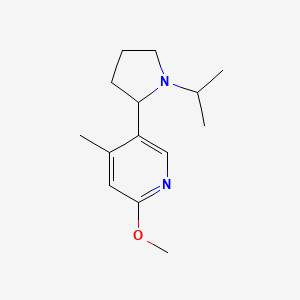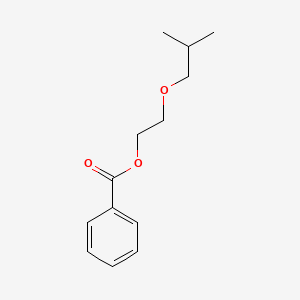
Ethylene glycol monoisobutyl ether benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylene glycol monoisobutyl ether benzoate is an organic compound that belongs to the family of glycol ethers. It is a colorless liquid with a mild odor and is known for its solubility in both water and organic solvents. This compound is commonly used as a solvent in various industrial applications, including paints, coatings, and cleaning agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethylene glycol monoisobutyl ether benzoate can be synthesized through the esterification of ethylene glycol monoisobutyl ether with benzoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous esterification process. This method allows for the efficient production of the compound on a large scale. The reaction conditions are optimized to achieve high yields and purity, and the product is subjected to rigorous quality control measures to ensure consistency .
Chemical Reactions Analysis
Types of Reactions
Ethylene glycol monoisobutyl ether benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Benzoic acid and isobutyl glycol.
Reduction: Ethylene glycol monoisobutyl ether.
Substitution: Various substituted esters and ethers.
Scientific Research Applications
Ethylene glycol monoisobutyl ether benzoate has a wide range of applications in scientific research:
Chemistry: Used as a solvent in organic synthesis and analytical chemistry.
Biology: Employed in the preparation of biological samples and as a component in certain biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility properties.
Industry: Utilized in the formulation of paints, coatings, and cleaning agents due to its solvent capabilities.
Mechanism of Action
The mechanism of action of ethylene glycol monoisobutyl ether benzoate involves its ability to dissolve various substances, making it an effective solvent. The compound interacts with molecular targets through hydrogen bonding and van der Waals forces, facilitating the dissolution of both polar and non-polar compounds. This property is particularly useful in applications requiring the solubilization of complex mixtures .
Comparison with Similar Compounds
Similar Compounds
Ethylene glycol monobutyl ether: Similar in structure but with a butyl group instead of an isobutyl group.
2-Butoxyethanol: Another glycol ether with similar solvent properties but different toxicity profiles.
Uniqueness
Ethylene glycol monoisobutyl ether benzoate is unique due to its balanced solubility in both water and organic solvents, making it versatile for various applications. Its mild odor and relatively low toxicity also make it a preferred choice in formulations where user safety is a concern .
Properties
Molecular Formula |
C13H18O3 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-(2-methylpropoxy)ethyl benzoate |
InChI |
InChI=1S/C13H18O3/c1-11(2)10-15-8-9-16-13(14)12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3 |
InChI Key |
IZSQPHSZUIHECN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COCCOC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid](/img/structure/B11817252.png)
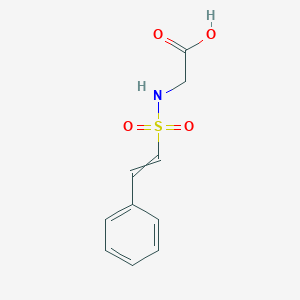

![2-Azabicyclo[2.1.1]hexane-1,2-dicarboxylic acid, 2-(1,1-dimethylethyl)1-methyl ester](/img/structure/B11817281.png)
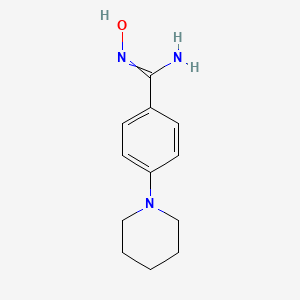
![4-[(3,5-dimethylpyrazol-1-yl)methyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B11817304.png)
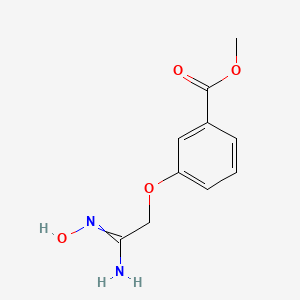
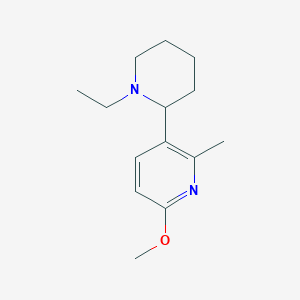

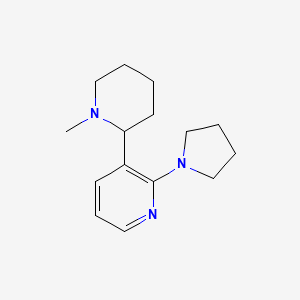
![Methyl 3-(5,7-dichloro-1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B11817336.png)
